4-Fluoro-2-(hydroxymethyl)benzimidazole
Overview
Description
4-Fluoro-2-(hydroxymethyl)benzimidazole is a research chemical with the CAS number 724788-99-2 . It has a molecular weight of 166.15 .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl .Molecular Structure Analysis
Benzimidazole nucleosides with a fluoro group have been designed and screened for their antiviral activity against maize dwarf mosaic virus . Docking analysis of 5-(6-fluoro-1H-1,3-benzodiazol-1-yl)-2-(hydroxymethyl)oxolan-3-ol with MDMV showed hydrogen bond interactions with GLU19, ALA17, ASN16 .Chemical Reactions Analysis
Benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 can also be used to synthesize benzimidazoles .Scientific Research Applications
1. Development of Poly(ADP-ribose) Polymerase Inhibitors
4-Fluoro-2-(hydroxymethyl)benzimidazole derivatives have been utilized in developing poly(ADP-ribose) polymerase (PARP) inhibitors with significant potency. These inhibitors, such as compound 22b, demonstrate notable potency against the PARP-1 enzyme and are effective in various cancer models, including melanoma and breast cancer, due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
2. Synthesis and Antitumor Evaluation
Benzimidazole derivatives, including those with fluoro-substitution, have been synthesized and evaluated for their potential antitumor properties. These compounds, such as 2,3-acrylonitriles and benzimidazo[1,2-a]quinolines, have shown significant interaction with DNA, suggesting a mechanism of action for their antitumor activity (Hranjec et al., 2010).
Mechanism of Action
Future Directions
Benzimidazole derivatives have shown promise in various areas of pharmacological research, including anticancer treatment . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This information can guide the design of more selective, potent, and multi-target anticancer agents based on the 2-substituted benzimidazole scaffold .
Properties
IUPAC Name |
(4-fluoro-1H-benzimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDDHVAMQAVVBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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